molecular formula C8H7ClN2S B1349432 4-Chloro-6-ethylthieno[2,3-d]pyrimidine CAS No. 81136-42-7

4-Chloro-6-ethylthieno[2,3-d]pyrimidine

Cat. No. B1349432
Key on ui cas rn: 81136-42-7
M. Wt: 198.67 g/mol
InChI Key: IYTRSBKGPIDYHI-UHFFFAOYSA-N
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Patent
US08703941B2

Procedure details

To a solution of 6-ethylthieno[2,3-d]pyrimidin-4-ol (10 g, 55.49 mmol, 1.00 equiv) in 1,2-dioxane (100 mL) was added POCl3 (30 mL) and heated to reflux for 4 hr. After completion of the reaction, the reaction mixture was concentrated under vacuum and then quenched with water/ice. The resulting solution was extracted with 3×200 mL of ethyl acetate: The combined organic layers were washed with brine, dried over anhydrous sodium sulfateand concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1/10) to give 7 g (64%) of 4-chloro-6-ethylthieno[2,3-d]pyrimidine as a yellow solid. MS (ES, m/z): 382 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:12][C:6]2[N:7]=[CH:8][N:9]=[C:10](O)[C:5]=2[CH:4]=1)[CH3:2].O=P(Cl)(Cl)[Cl:15]>O1CCCCO1>[Cl:15][C:10]1[C:5]2[CH:4]=[C:3]([CH2:1][CH3:2])[S:12][C:6]=2[N:7]=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C1=CC2=C(N=CN=C2O)S1
Name
Quantity
30 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1OCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
quenched with water/ice
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×200 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium
CONCENTRATION
Type
CONCENTRATION
Details
sulfateand concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1/10)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC(=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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